molecular formula C16H16N4O4 B11561705 N'-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

N'-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No.: B11561705
M. Wt: 328.32 g/mol
InChI Key: GNWFMLYQMAEZCI-GIJQJNRQSA-N
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Description

N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxy-nitrophenyl group and a methylphenylamino group connected through an acetohydrazide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 3-hydroxy-4-nitrobenzaldehyde and 2-methylphenylhydrazine. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production. Additionally, industrial methods would likely incorporate advanced purification techniques, such as chromatography, to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The compound forms hydrogen bonds with key amino acid residues in the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to selectively inhibit COX-2 while sparing COX-1 makes it a promising candidate for developing safer anti-inflammatory drugs .

Properties

Molecular Formula

C16H16N4O4

Molecular Weight

328.32 g/mol

IUPAC Name

N-[(E)-(3-hydroxy-4-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide

InChI

InChI=1S/C16H16N4O4/c1-11-4-2-3-5-13(11)17-10-16(22)19-18-9-12-6-7-14(20(23)24)15(21)8-12/h2-9,17,21H,10H2,1H3,(H,19,22)/b18-9+

InChI Key

GNWFMLYQMAEZCI-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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